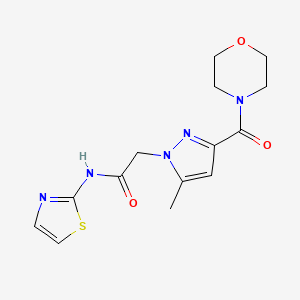

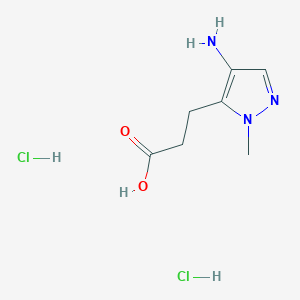

![molecular formula C11H11ClN2O2S B2705272 Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 841261-58-3](/img/structure/B2705272.png)

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

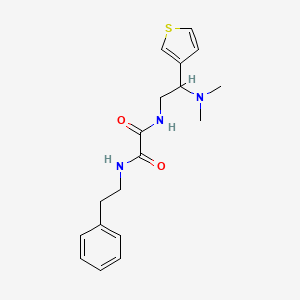

“Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H11ClN2O2S and a molecular weight of 270.74 . It is a derivative of thieno[2,3-b]pyridine .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives involves several steps. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate” consists of a thieno[2,3-b]pyridine core with methyl, amino, and carboxylate substituents . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]pyridine derivatives can be quite diverse, depending on the specific substituents present on the molecule. For example, the reaction of Grignard reagents with pyridine N-oxides can lead to the formation of 2-substituted pyridines .科学的研究の応用

Synthesis and Chemical Reactions

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate and its derivatives are pivotal in the synthesis of complex heterocyclic compounds. These molecules serve as key intermediates in the construction of pyridothienopyrimidines, a class of compounds with diverse biological activities. A notable process involves the Thorpe-Ziegler reaction, facilitating the synthesis of various substituted pyridothienopyrimidines, including those with potential therapeutic applications (Medvedeva et al., 2010). Additionally, these compounds engage in reactions leading to the formation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing their versatility in synthetic organic chemistry (Bakhite et al., 2005).

Antitumor Activity

The derivatives of methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate have been explored for their antitumor properties. Research indicates that certain derivatives exhibit growth inhibitory activity against tumor cell lines, such as MCF-7, NCI-H460, and A375-C5. These compounds have shown promising results in altering cell cycle distribution and inducing apoptosis in cancer cells, highlighting their potential in cancer therapy (Queiroz et al., 2011).

Antimicrobial and Insecticidal Applications

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate derivatives have also been investigated for antimicrobial and insecticidal activities. Synthesis and testing of new pyridothienopyrimidines and pyridothienotriazines have demonstrated their efficacy against various microorganisms, suggesting their utility in developing new antimicrobial agents (Abdel-rahman et al., 2002). Furthermore, pyridine derivatives synthesized from these compounds have shown significant toxicity against the cowpea aphid, Aphis craccivora Koch, indicating their potential as insecticides (Bakhite et al., 2014).

特性

IUPAC Name |

methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-4-6-8(13)9(11(15)16-3)17-10(6)14-5(2)7(4)12/h13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTCTCKMHGNWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2705189.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2705196.png)

![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)

![Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate](/img/structure/B2705201.png)

![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)